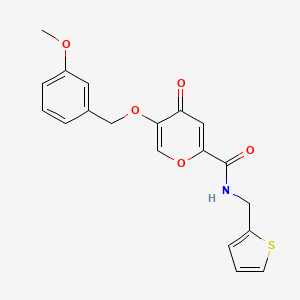

5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Description

This compound belongs to the 4H-pyran-2-carboxamide class, characterized by a central pyran-2-carboxamide core substituted with a 3-methoxybenzyloxy group at position 5 and a thiophen-2-ylmethyl amide at the nitrogen. Such structural features are common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(thiophen-2-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-23-14-5-2-4-13(8-14)11-24-18-12-25-17(9-16(18)21)19(22)20-10-15-6-3-7-26-15/h2-9,12H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTZDNJOHRDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzyl alcohol with a suitable pyranone derivative, followed by the introduction of the thiophen-2-ylmethyl group through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred properties of analogs:

Crystallographic and Conformational Analysis

- Pyrimidine derivatives (e.g., ) exhibit puckered rings and specific dihedral angles influencing packing and solubility. The target compound’s pyran core may adopt similar conformations, affecting crystallinity and bioavailability.

- Substituents like the 3-methoxybenzyloxy group could induce steric hindrance, altering crystal packing compared to simpler analogs like the thiazole-containing derivative .

Biological Activity

5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 384.5 g/mol. Its structure features a pyran ring substituted with a methoxybenzyl ether and a thiophenyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4S |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1021249-90-0 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzyl alcohol with a precursor pyranone under specific conditions, including the use of catalysts and solvents to optimize yield and purity. The reaction pathway is crucial for achieving the desired biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxic effects against human cancer cells, leading to cell cycle arrest and apoptosis. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Properties

Preliminary investigations indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a possible mechanism.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies

- Anticancer Activity : A study demonstrated that the compound could inhibit the growth of colon cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Study : In vitro tests revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to controls.

Q & A

Basic: What synthetic strategies are recommended for multi-step synthesis of this compound, and how can intermediate yields be optimized?

Answer:

A convergent synthesis approach is typically employed, starting with functionalization of the pyran-2-carboxamide core. Key steps include:

- Methoxybenzyl ether formation: Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 3-methoxybenzyl alcohol to the 5-hydroxy position of the pyranone precursor .

- Thiophene-methylamine coupling: Activate the carboxylate group with EDC/HOBt for amide bond formation with 2-aminomethylthiophene .

- Yield optimization: Monitor reaction progress via HPLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to minimize side products. Recrystallization from ethyl acetate/ethanol (3:2) improves purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

Answer:

- ¹H/¹³C NMR: Identify key signals:

- IR spectroscopy: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyranone; amide C=O at ~1650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the pyranone ring system?

Answer:

- Crystal growth: Slow evaporation of ethyl acetate/ethanol solutions produces single crystals suitable for diffraction .

- Data analysis: Use software (e.g., SHELX) to determine puckering parameters. For example, a flattened boat conformation (deviation of C5 by 0.224 Å from the pyranone plane) may explain steric hindrance in binding assays .

- Implications: Conformational flexibility affects ligand-receptor interactions; compare with computational models (e.g., DFT) .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be systematically addressed?

Answer:

- Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation of the methoxy group) .

- Solubility adjustments: Formulate as a solid dispersion (e.g., with PVP-VA64) to enhance bioavailability, as shown for structurally related thiadiazine carboxamides .

- Pharmacokinetic profiling: Track plasma concentrations via LC-MS/MS to correlate exposure levels with efficacy .

Basic: What purification methods are most effective for isolating the final compound?

Answer:

- Column chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted thiophene-methylamine .

- Recrystallization: Ethyl acetate/ethanol (3:2) yields high-purity crystals (mp 287–293°C) with minimal residual solvents .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers if present .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Thiophene substitution: Replace 2-thienylmethyl with 3-thienylmethyl to test π-π stacking effects in receptor binding (IC₅₀ shifts indicate critical steric constraints) .

- Methoxy position: Synthesize 2-methoxybenzyl and 4-methoxybenzyl analogs; compare logP values (e.g., HPLC-derived) to assess hydrophobicity-activity trends .

- Pyranone modifications: Introduce electron-withdrawing groups (e.g., Cl at C3) to stabilize the enol tautomer and enhance hydrogen bonding .

Basic: What analytical methods validate compound stability under storage conditions?

Answer:

- Forced degradation studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via:

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

- Docking simulations: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonds between the pyranone carbonyl and Lys721 .

- MD simulations: Run 100-ns trajectories to assess stability of the methoxybenzyl-thiophene pharmacophore in hydrophobic pockets .

- Validation: Correlate docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Basic: How is elemental composition verified, and what purity thresholds are acceptable for biological testing?

Answer:

- CHNS analysis: Accept <0.4% deviation from theoretical values (e.g., C: 57.1%, H: 4.3%, N: 6.2%) .

- HPLC purity: ≥95% (UV detection at 254 nm) is required for in vitro assays to exclude confounding impurities .

Advanced: What strategies resolve conflicting data in dose-response curves across cell lines?

Answer:

- Cell viability normalization: Use SYTOX Green to distinguish cytostatic vs. cytotoxic effects in resistant lines (e.g., HepG2 vs. MCF7) .

- Pathway analysis: Perform RNA-seq on treated cells to identify off-target gene expression (e.g., NF-κB activation masking apoptosis signals) .

- Combination studies: Co-administer with inhibitors (e.g., PI3K) to test synthetic lethality in discordant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.